2-(4-acetamido-1H-indol-1-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide 2-(4-acetamido-1H-indol-1-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16333035
InChI: InChI=1S/C17H18N4O2S/c1-10-11(2)24-17(18-10)20-16(23)9-21-8-7-13-14(19-12(3)22)5-4-6-15(13)21/h4-8H,9H2,1-3H3,(H,19,22)(H,18,20,23)
SMILES:
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.4 g/mol

2-(4-acetamido-1H-indol-1-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC16333035

Molecular Formula: C17H18N4O2S

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-acetamido-1H-indol-1-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide -

Specification

Molecular Formula C17H18N4O2S
Molecular Weight 342.4 g/mol
IUPAC Name 2-(4-acetamidoindol-1-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C17H18N4O2S/c1-10-11(2)24-17(18-10)20-16(23)9-21-8-7-13-14(19-12(3)22)5-4-6-15(13)21/h4-8H,9H2,1-3H3,(H,19,22)(H,18,20,23)
Standard InChI Key AYMHMBDTWHYNMQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C)C

Introduction

2-(4-acetamido-1H-indol-1-yl)-N-(4,5-dimethylthiazol-2-yl)acetamide is an organic compound that combines an indole derivative with a thiazole moiety. Compounds with such structures are often studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The indole group is a well-known pharmacophore in medicinal chemistry, while the thiazole ring contributes to diverse biological interactions.

Molecular Formula

The molecular formula for this compound is C16H18N4O2SC_{16}H_{18}N_4O_2S, which indicates:

  • Carbon (C): 16 atoms

  • Hydrogen (H): 18 atoms

  • Nitrogen (N): 4 atoms

  • Oxygen (O): 2 atoms

  • Sulfur (S): 1 atom

Functional Groups

  • Indole Core: The indole group provides aromaticity and potential hydrogen-bonding sites.

  • Acetamido Substituent: The acetamido group enhances solubility and may participate in hydrogen bonding.

  • Thiazole Ring: This heterocyclic ring contributes to the compound's rigidity and electronic properties.

  • Dimethyl Substituents: These groups on the thiazole ring may affect lipophilicity and steric interactions.

Synthesis Pathway

The synthesis of this compound likely involves:

  • Indole Functionalization: Acetylation of the indole nitrogen to form the acetamido derivative.

  • Thiazole Coupling: Introduction of a thiazole moiety through nucleophilic substitution or amidation reactions.

  • Final Assembly: Coupling the functionalized indole with the thiazole derivative using acetic acid derivatives or other coupling agents.

Example Reaction Scheme:

text
Step 1: Acetylation of indole → Formation of 4-acetamidoindole. Step 2: Synthesis of a thiazole intermediate with dimethyl substituents. Step 3: Coupling via acetic acid derivatives to form the final product.

Potential Applications

  • Anticancer Activity:

    • The indole group is known for its ability to interact with DNA and enzymes involved in cell division.

    • Thiazoles often exhibit cytotoxic effects against tumor cells.

  • Antimicrobial Activity:

    • Thiazoles are common in antimicrobial agents due to their ability to disrupt bacterial enzymes.

    • Indole derivatives have shown activity against Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory Potential:

    • Compounds with both indole and thiazole groups have been investigated as inhibitors of inflammatory mediators like COX enzymes.

Mechanism of Action

The compound may act by:

  • Binding to enzyme active sites via hydrogen bonding and π-stacking interactions.

  • Disrupting cellular processes such as DNA replication or protein synthesis.

Techniques Used:

  • NMR Spectroscopy:

    • 1H^1H NMR would reveal characteristic peaks for aromatic protons in the indole and thiazole rings.

    • 13C^13C NMR would confirm carbon environments such as carbonyl carbons and aromatic carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=330m/z = 330 (approximate molecular weight).

  • Infrared Spectroscopy (IR):

    • Peaks for amide bonds (C=OC=O) around 1650 cm1^{-1}.

    • Aromatic CHC-H stretching between 3000–3100 cm1^{-1}.

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